1,2,4-Trifluoro-3-nitrobenzene
Overview
Description
1,2,4-Trifluoro-3-nitrobenzene is a chemical compound that is part of the broader class of polyhalogenonitrobenzenes. These compounds are characterized by the presence of multiple halogen atoms and nitro groups attached to a benzene ring, which significantly alters their chemical and physical properties compared to benzene itself. The trifluoro and nitro substituents on the benzene ring influence the reactivity and stability of the compound, making it a subject of interest in various chemical syntheses and studies .
Synthesis Analysis
The synthesis of related trifluoronitrobenzene compounds often involves multi-step reactions starting from halogenated benzenes. For instance, 2,3,4-Trifluoronitrobenzene was synthesized from 2,6-dichlorofluorobenzene through nitration and subsequent fluorination steps . Similarly, 1,3,5-Trifluorotrinitrobenzene, a compound with additional nitro groups, can be used as an intermediate for the preparation of various substituted trinitrobenzene derivatives . These methods highlight the versatility of halogenated nitrobenzenes as precursors for more complex fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of trifluoronitrobenzene derivatives can be quite complex due to the presence of electron-withdrawing groups such as nitro and trifluoromethyl groups. For example, the crystal and molecular structure of α,α,α-trifluoro-2,4,6-trinitrotoluene, a related compound, shows that the presence of the CF3 group causes a significant twisting of the nitro groups out of the plane of the benzene ring . This nonplanarity can affect the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Trifluoronitrobenzene and its derivatives undergo various chemical reactions, often involving the nitro group. For example, the reaction of chloromethylbenzenes with aromatic nitro compounds in trifluoromethanesulfonic acid can lead to a series of benzylations and debenzylations, resulting in the formation of triarylmethyl cations . The presence of fluorine atoms can also influence the reactivity of the nitro group, as seen in the synthesis of tetrafluorobenzheterocycles from tetrafluoro-1,2-phenylenediamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-Trifluoro-3-nitrobenzene are influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These effects can lead to changes in density, melting point, and solubility compared to non-substituted benzene. The presence of fluorine atoms also affects the compound's spectroscopic properties, as seen in the 19F NMR spectroscopy of tetrafluorobenzene derivatives, which reflects their crowded molecular structures . Additionally, the redox properties of these compounds can be studied through electrochemical measurements, providing insights into their potential applications in electronic materials .
Scientific Research Applications
Electron Attachment and Dissociation Studies
Research on nitrobenzene derivatives, including those similar to 1,2,4-Trifluoro-3-nitrobenzene, reveals insights into electron attachment and dissociative processes. Studies using electron transmission spectroscopy and other analytical techniques provide valuable information on the energies of electron attachment and the behavior of molecular negative ions formed in these processes. Such research is crucial for understanding the fundamental electron interactions in nitroaromatic compounds (Asfandiarov et al., 2007).
Photophysics and Photochemistry
Nitrobenzene, the simplest nitroaromatic compound, has complex photophysics and photochemistry, which are crucial for understanding various photochemical reactions. Studies using computational methods like CASPT2//CASSCF have characterized the main decay paths of the system after UV absorption, which is significant in understanding the photophysical properties of similar compounds (Giussani & Worth, 2017).
Electrochemical Reduction
The electrochemical reduction of nitrobenzene and derivatives in different solvents, such as ionic liquids, has been extensively studied. These studies provide insights into the electrochemical behaviors and mechanisms of reduction in various environments, which are essential for understanding the electrochemical properties of related compounds (Silvester et al., 2006).
Molecular Structure and Motion
Investigations into the rotational motion of nitro groups in derivatives of nitrobenzene, including studies on 1,2-dinitrobenzene and 1,2,4-trinitrobenzene, offer insights into the molecular structure and dynamics. Such research contributes to a deeper understanding of the behavior of nitro groups in complex molecular structures (Laerdahl et al., 1998).
Luminescent Metal–Organic Frameworks
Research has also been conducted on metal–organic frameworks (MOFs) for sensing nitrobenzene and related compounds. These frameworks, with their luminescent properties, can act as sensitive multi-responsive sensors, detecting various compounds in different environments, demonstrating the potential of these materials in environmental monitoring and safety applications (Xu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1,2,4-trifluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIILSCVSZJKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194930 | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-nitrobenzene | |
CAS RN |
42096-74-2 | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42096-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042096742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Trifluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trifluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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